molecular formula C9H7NO5S B11869681 1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid CAS No. 656819-53-3

1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid

Cat. No.: B11869681
CAS No.: 656819-53-3
M. Wt: 241.22 g/mol
InChI Key: NJHBEJOAYHXVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a benzene ring fused with a thiazine ring, which contains sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with sulfur-containing reagents under controlled conditions. For example, the reaction of anthranilic acid with thionyl chloride followed by cyclization can yield the desired benzothiazine compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .

Scientific Research Applications

1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.

    4H-3,1-benzothiazin-4-ones: Studied for their biological activities, including enzyme inhibition and receptor modulation.

Uniqueness

1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid is unique due to its specific structural features and the presence of multiple reactive sites, which allow for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple research fields make it a valuable compound for scientific exploration.

Properties

CAS No.

656819-53-3

Molecular Formula

C9H7NO5S

Molecular Weight

241.22 g/mol

IUPAC Name

1,1,3-trioxo-4H-1λ6,4-benzothiazine-6-carboxylic acid

InChI

InChI=1S/C9H7NO5S/c11-8-4-16(14,15)7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13)

InChI Key

NJHBEJOAYHXVTE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1(=O)=O)C=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.